4-nitro-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-nitro-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C3H4N4O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1H-pyrazol-5-amine hydrochloride typically involves the nitration of 1H-pyrazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitro-1H-pyrazol-5-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale nitration and subsequent purification processes. The compound is usually produced in batch reactors, followed by crystallization and filtration to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-nitro-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-nitro-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-nitro-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazole-4-carbonitrile
- 4-nitro-1H-pyrazole-3-amine
Uniqueness
4-nitro-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups on the pyrazole ring allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C3H5ClN4O2 |
---|---|
Molecular Weight |
164.55 g/mol |
IUPAC Name |
4-nitro-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C3H4N4O2.ClH/c4-3-2(7(8)9)1-5-6-3;/h1H,(H3,4,5,6);1H |
InChI Key |
FXUIPKCWFZRXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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